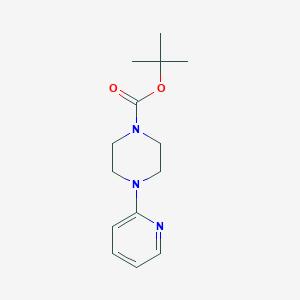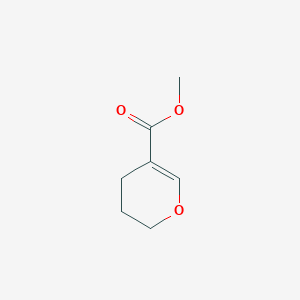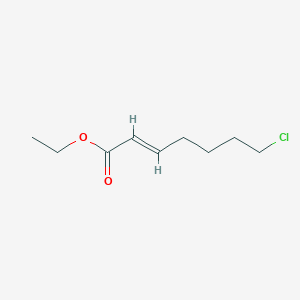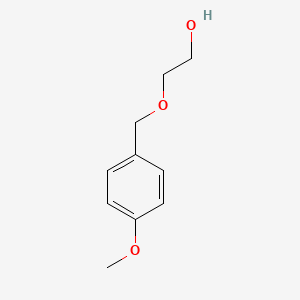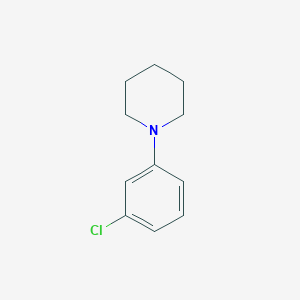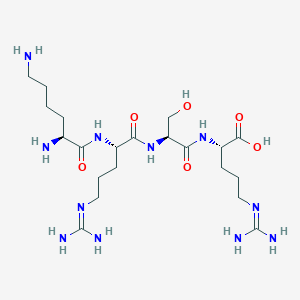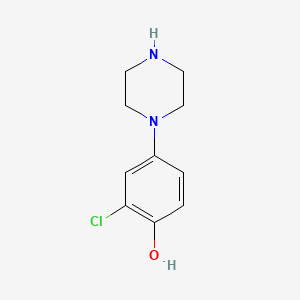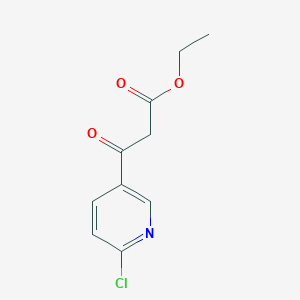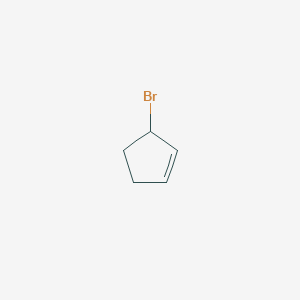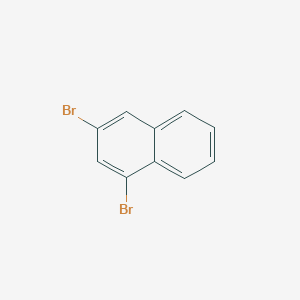
1,3-二溴萘
描述
1,3-Dibromonaphthalene is an organic compound derived from naphthalene, characterized by the presence of two bromine atoms at the 1 and 3 positions on the naphthalene ring. This compound is of significant interest in synthetic chemistry due to its utility as an intermediate in the preparation of various functionalized naphthalene derivatives.
科学研究应用
1,3-Dibromonaphthalene has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various functionalized naphthalene derivatives, which are important in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: 1,3-Dibromonaphthalene is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1,3-Dibromonaphthalene is a brominated derivative of naphthalene . It is primarily used as an intermediate in the industrial and laboratory preparation of hydroxy, amine, ether, nitrile, alkyl, organic acid, and organometallic derivatives of naphthalenes . It is also increasingly important as a triplet excitation acceptor with useful phosphorescence properties .
Mode of Action
The mode of action of 1,3-Dibromonaphthalene is primarily through its interaction with naphthalene. The compound is formed through the photobromination of naphthalene with molecular bromine . This process gives only one stereoisomer, α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene . This tetrabromide then undergoes dehydrobromination to form 1,3-dibromonaphthalene .
Biochemical Pathways
The biochemical pathways involved in the formation of 1,3-Dibromonaphthalene are primarily the bromination and dehydrobromination reactions . These reactions involve the addition of bromine to naphthalene and the subsequent removal of hydrogen bromide .
Result of Action
The result of the action of 1,3-Dibromonaphthalene is the formation of a brominated naphthalene derivative . This compound is a key intermediate in the synthesis of various naphthalene derivatives . It also exhibits phosphorescence properties, making it useful in certain applications .
Action Environment
The action of 1,3-Dibromonaphthalene is influenced by environmental factors such as temperature and light. The bromination of naphthalene is performed under irradiation using an internal type irradiation apparatus below 10°C . This suggests that the reaction is sensitive to both light and temperature conditions .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One efficient method involves the photobromination of naphthalene with molecular bromine, resulting in the formation of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene. This intermediate undergoes dehydrobromination to yield 1,3-dibromonaphthalene with an 88% yield .
Industrial Production Methods
In industrial settings, the bromination process is typically carried out in a solvent such as carbon tetrachloride, with the reaction mixture being irradiated using a photochemical reaction apparatus at temperatures below 10°C. The resulting product is then crystallized from a solvent mixture such as dichloromethane and hexane to obtain pure 1,3-dibromonaphthalene .
化学反应分析
Types of Reactions
1,3-Dibromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through metal-mediated coupling reactions or direct substitution reactions.
Reduction Reactions: The compound can be reduced to form naphthalene or other partially brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products
Substitution: Functionalized naphthalene derivatives such as hydroxy, amine, ether, nitrile, and alkyl derivatives.
Reduction: Naphthalene or partially brominated naphthalene derivatives.
Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.
相似化合物的比较
Similar Compounds
- 1,4-Dibromonaphthalene
- 2,3-Dibromonaphthalene
- 1,5-Dibromonaphthalene
Comparison
1,3-Dibromonaphthalene is unique due to its specific bromination pattern, which influences its reactivity and the types of derivatives that can be synthesized from it. Compared to other dibromonaphthalene isomers, 1,3-dibromonaphthalene has a higher dipole moment and a more favorable formation pathway, making it a preferred intermediate in certain synthetic routes .
属性
IUPAC Name |
1,3-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXDEDLMJFARFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472507 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52358-73-3 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
